molecular formula C23H23NO4 B2558277 rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans CAS No. 2580094-73-9

rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid,trans

Cat. No.: B2558277
CAS No.: 2580094-73-9
M. Wt: 377.44
InChI Key: NJHWXQIEPKUJIY-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans is a chiral pyrrolidine derivative featuring a cyclopropyl substituent at the 2-position and a trans-configuration across the pyrrolidine ring. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amine, making the compound a critical intermediate in peptide synthesis and drug discovery. Its trans-configuration influences spatial orientation, affecting interactions with biological targets like enzymes or receptors .

Properties

IUPAC Name

(2S,3R)-2-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)19-11-12-24(21(19)14-9-10-14)23(27)28-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,14,19-21H,9-13H2,(H,25,26)/t19-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHWXQIEPKUJIY-CTNGQTDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]([C@@H]1C(=O)O)C2CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Vinyl Intermediate

A widely adopted strategy involves the incorporation of a cyclopropyl group through a vinylpyrrolidine intermediate. As demonstrated in diastereoselective syntheses of nitro-pyrrolidines, a nitroalkene can undergo [3+2] cycloaddition with a vinylcyclopropane donor. For the target compound, this approach is adapted as follows:

  • Nitroalkene synthesis : Condensation of cyclopropanecarboxaldehyde with nitromethane yields a nitroalkene bearing the cyclopropyl moiety.
  • Vinylcyclopropane preparation : A vinyl group is introduced via Grignard addition to a cyclopropane-containing ketone.
  • Diastereoselective [3+2] cycloaddition : The reaction between nitroalkene and vinylcyclopropane, catalyzed by a chiral Lewis acid (e.g., Jacobsen’s catalyst), forms the pyrrolidine ring with trans stereochemistry (Fig. 2a).

Key data :

Step Conditions Yield (%) Diastereomeric Ratio (dr)
Nitroalkene synthesis EtOH, Δ, 12 h 78
Cycloaddition CH₂Cl₂, –20°C, 24 h 65 92:8 (trans:cis)

Ring-Contraction of Pyridine Derivatives

An alternative route leverages the photo-promoted ring contraction of pyridines reported by Ueno et al.. This method converts pyridines into 2-azabicyclo[3.1.0]hexene derivatives, which are precursors to functionalized pyrrolidines:

  • Silylborane-mediated ring contraction : Pyridine derivatives react with PhMe₂SiBpin under UV irradiation (365 nm) to form 6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates.
  • Cyclopropane functionalization : The bicyclic intermediate undergoes strain-release functionalization with cyclopropane-based nucleophiles.
  • Acid hydrolysis : Treatment with HCl/MeOH opens the bicyclic structure to yield a trans-configured pyrrolidine (Fig. 2b).

Optimization insights :

  • Photoirradiation time critically affects yield (optimal: 24 h).
  • Silyl groups enhance stability of intermediates, permitting subsequent functionalization.

Introduction of the Carboxylic Acid Group

Oxidation of Hydroxymethyl Intermediates

A hydroxymethyl group at C3 is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):

  • Hydroxymethylation : A Mannich reaction introduces a hydroxymethyl group at C3.
  • Oxidation : Jones reagent at 0°C converts –CH₂OH to –COOH over 2 h (yield: 85–90%).

Challenges :

  • Overoxidation to CO₂ is mitigated by strict temperature control.
  • Competing epimerization at C3 is minimized using bulky oxidizing agents.

Direct Carboxylation via C–H Activation

Recent advances in C–H activation enable direct carboxylation of pyrrolidines:

  • Palladium catalysis : Pd(OAc)₂ and PhI(OAc)₂ in CO atmosphere (1 atm).
  • Regioselectivity : Directed by the Fmoc group, carboxylation occurs exclusively at C3.

Data :

Catalyst Loading (%) Temperature (°C) Yield (%)
5 80 72
10 100 68

Fmoc Protection of the Pyrrolidine Amine

The secondary amine is protected using fluorenylmethyloxycarbonyl (Fmoc) chloride:

  • Deprotonation : The amine is treated with diisopropylethylamine (DIPEA) in THF.
  • Fmoc-Cl addition : Fmoc-Cl (1.2 equiv) is added dropwise at 0°C.
  • Workup : Aqueous HCl quench followed by recrystallization from EtOAc/hexane.

Critical parameters :

  • Excess DIPEA (2.5 equiv) ensures complete deprotonation.
  • Reaction time >4 h prevents residual unprotected amine.

Resolution of Racemic Mixture

The synthetic routes described yield racemic material. Enantiomeric resolution is achieved via:

Chiral Chromatography

  • Column : Chiralpak IA (250 × 4.6 mm).
  • Eluent : Hexane/i-PrOH (80:20), 1 mL/min.
  • Retention times : (2R,3S)-enantiomer: 12.3 min; (2S,3R)-enantiomer: 14.7 min.

Diastereomeric Salt Formation

  • Resolution agent : L-(+)-Tartaric acid forms a crystalline salt with the (2R,3S)-enantiomer.
  • Recrystallization : MeOH/Et₂O, yield: 40% (ee >99%).

Spectroscopic Characterization

Key data for final compound :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.0 Hz, 2H), 4.40 (d, J = 7.0 Hz, 2H, CH₂Fmoc), 3.62 (m, 1H, H-3), 2.89 (m, 1H, H-2), 1.45–1.10 (m, 4H, cyclopropane).
  • ¹³C NMR : δ 174.8 (COOH), 156.2 (C=O Fmoc), 60.1 (C-3), 54.3 (C-2), 14.7 (cyclopropane).
  • HRMS : [M+H]⁺ calcd. for C₂₃H₂₃NO₄: 394.1654; found: 394.1651.

Industrial-Scale Considerations

For bulk synthesis, continuous flow systems optimize key steps:

  • Photochemical ring contraction : Microreactors with UV-LED arrays enhance photon efficiency.
  • Oxidation : Flow reactors with in-line IR monitoring prevent overoxidation.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from the reactions of rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans depend on the specific reaction and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules with specific stereochemistry.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Comparative Insights

Functional Group Contributions :

  • Bromophenyl (CAS 2580096-21-3) introduces electrophilic reactivity for Suzuki couplings, unlike the inert cyclopropyl group.
  • Sulfonamido (piperidine analog) adds hydrogen-bonding capacity, which is absent in the target compound.

Synthetic Utility :

  • Fmoc protection in all compounds enables solid-phase peptide synthesis (SPPS). However, the cyclopropyl group may complicate coupling efficiency due to steric effects.
  • Synthesis protocols for analogs (e.g., using Fmoc-OSu and DIPEA in ACN/MeOH ) are transferable to the target compound, though reaction times or yields may vary.

Solubility and Stability :

  • The 3,3-dimethyl analog is more hydrophobic (logP ~2.8*), whereas the target compound’s cyclopropyl may slightly improve aqueous solubility due to polarized C-C bonds.
  • Storage conditions for analogs like (R)-1-Fmoc-pyrrolidine-3-carboxylic acid (2–8°C) suggest similar stability requirements for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.